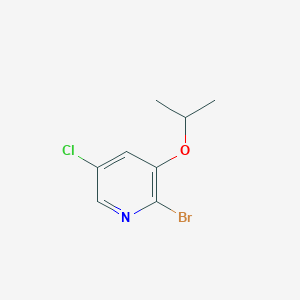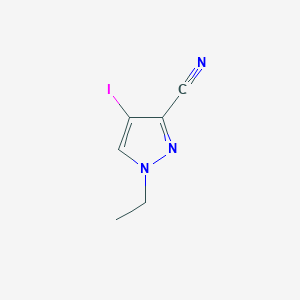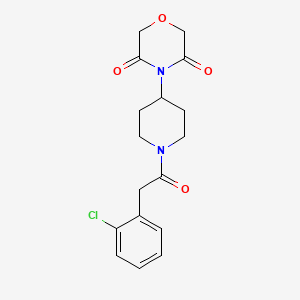
2-Bromo-5-chloro-3-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-chloro-3-isopropoxypyridine” is a chemical compound with the molecular formula C8H9BrClNO . It has a molecular weight of 250.52 . The compound is typically stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H9BrClNO/c1-5(2)12-8-7(9)3-6(10)4-11-8/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid or lump .Applications De Recherche Scientifique
Halogen Atom Migration in Halogeno-Derivatives
Research into halogeno-derivatives of pyridines, including compounds similar to 2-Bromo-5-chloro-3-isopropoxypyridine, has shown interesting behavior in halogen atom migration. For instance, the chlorination of 3-bromo-2,4-dihydroxypyridine leads to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine, indicating a migration of the bromine atom from the 3-position to the 5-position (Hertog & Schogt, 2010).
Synthesis of Pentasubstituted Pyridines
The unique halogen-rich intermediate 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been used in the synthesis of pentasubstituted pyridines, demonstrating the potential of halogenated pyridines as valuable building blocks in medicinal chemistry research (Wu et al., 2022).
Preparation of Metal-Complexing Molecular Rods
Efficient syntheses of brominated bipyridines and bipyrimidines, derivatives closely related to this compound, have been developed for the preparation of metal-complexing molecular rods, highlighting the role of halogenated pyridines in the development of advanced materials (Schwab et al., 2002).
Amination of Polyhalopyridines
The selective amination of polyhalopyridines, including compounds similar to this compound, has been achieved with high yield and chemoselectivity, demonstrating the compound's potential in organic synthesis (Ji et al., 2003).
Development as a Practical 2,3-Pyridyne Precursor
3-Bromo-2-chloro-4-methoxypyridine, a compound structurally similar to this compound, has been developed as a practical 2,3-pyridyne precursor, highlighting the utility of bromo-chloro pyridine derivatives in synthetic chemistry (Walters et al., 1992).
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the formation of carbon-carbon bonds, which are crucial in many biochemical processes .
Mode of Action
In the context of SM coupling, 2-Bromo-5-chloro-3-isopropoxypyridine may act as an electrophile. The reaction involves oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, also occurs .
Biochemical Pathways
The sm coupling reaction, in which similar compounds participate, is a key process in the synthesis of complex organic molecules, including pharmaceuticals and polymers .
Result of Action
The sm coupling reaction, which the compound may participate in, results in the formation of carbon-carbon bonds, a fundamental process in organic chemistry .
Propriétés
IUPAC Name |
2-bromo-5-chloro-3-propan-2-yloxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClNO/c1-5(2)12-7-3-6(10)4-11-8(7)9/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODLEYOAGCVAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(difluoromethyl)-N,1-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2904776.png)
![4,5-Dimethyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B2904777.png)
![5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2904779.png)


![1,2,3,4-Tetrahydro-2,5-methanopyrido[3,4-b][1,4]diazepine dihydrochloride](/img/structure/B2904785.png)

![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2904788.png)

![5-amino-1-(4-bromobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2904792.png)
![2-Fluoro-5-formyl-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide](/img/structure/B2904794.png)
![2-[(2-chlorobenzyl)sulfanyl]-5-(4-methylphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2904796.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)pent-4-enamide](/img/structure/B2904798.png)